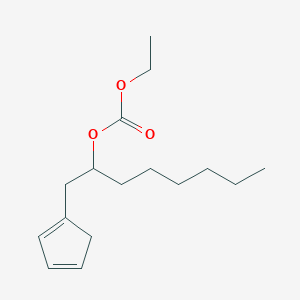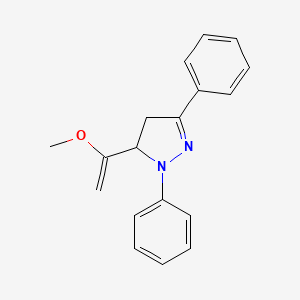
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane is a macrocyclic compound belonging to the class of polyamines. It is characterized by its large ring structure containing nine nitrogen atoms. This compound is part of a broader family of macrocyclic polyamines, which are known for their ability to form stable complexes with metal ions. These properties make them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane typically involves the cyclization of linear polyamines. One common method is the reaction of a linear polyamine with a suitable dihalide under basic conditions. The reaction proceeds through a series of nucleophilic substitutions, leading to the formation of the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure the formation of the desired macrocyclic product.
化学反応の分析
Types of Reactions
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane can undergo various chemical reactions, including:
Oxidation: The nitrogen atoms in the macrocyclic ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the nitrogen atoms to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
科学的研究の応用
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of sensors and catalysts due to its unique chemical properties.
作用機序
The mechanism by which 1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as ligands, coordinating with metal ions to form stable chelates. This property is exploited in various applications, from catalysis to drug delivery.
類似化合物との比較
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane is part of a family of macrocyclic polyamines, which include compounds such as:
- 1,4,7,10,13,16-Hexaazacyclooctadecane
- 1,4,7,10,13,16,19-Heptaazacyclohenicosane
- 1,4,7,10,13,16,19,22-Octaazacyclotetracosane
Compared to these similar compounds, this compound has a larger ring size and more nitrogen atoms, which can enhance its ability to form stable complexes with larger metal ions. This makes it unique and valuable for specific applications where larger metal ions are involved.
特性
CAS番号 |
57970-53-3 |
|---|---|
分子式 |
C18H45N9 |
分子量 |
387.6 g/mol |
IUPAC名 |
1,4,7,10,13,16,19,22,25-nonazacycloheptacosane |
InChI |
InChI=1S/C18H45N9/c1-2-20-5-6-22-9-10-24-13-14-26-17-18-27-16-15-25-12-11-23-8-7-21-4-3-19-1/h19-27H,1-18H2 |
InChIキー |
VDBVHXFEFBWRPN-UHFFFAOYSA-N |
正規SMILES |
C1CNCCNCCNCCNCCNCCNCCNCCNCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



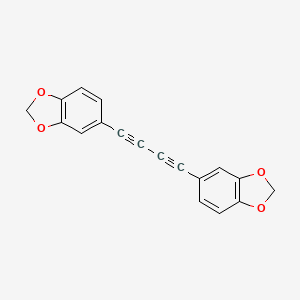
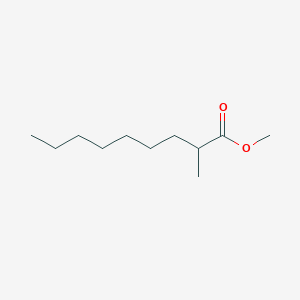
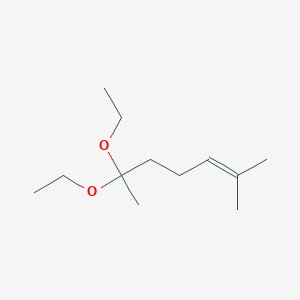
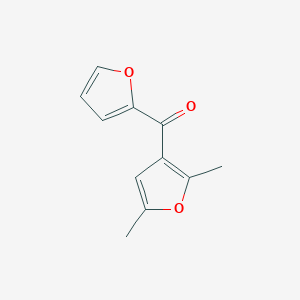
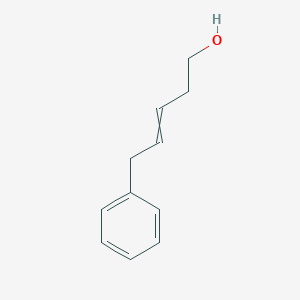
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
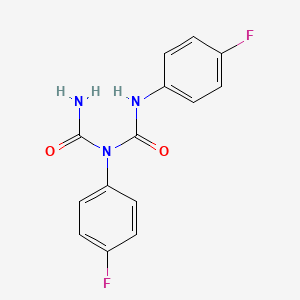
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)
![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
